2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-
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Overview
Description
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, also known as 7-hydroxy-5-methyl-3-phenyl-2H-chromen-2-one, is a compound belonging to the coumarin family. Coumarins are a class of organic compounds characterized by a benzopyranone structure. This particular compound is notable for its potential biological activities and applications in various fields, including medicinal chemistry and material science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- typically involves the condensation of phenolic compounds with β-keto esters under acidic or basic conditions. One common method includes the reaction of 7-hydroxy-4-methylcoumarin with phenylacetic acid in the presence of a catalyst such as piperidine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and green chemistry principles to minimize waste and improve yield .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often leading to the formation of quinones.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Conditions typically involve Lewis acids like aluminum chloride or ferric chloride.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of hydroxy derivatives.
Substitution: Formation of substituted coumarins.
Scientific Research Applications
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antimicrobial properties.
Medicine: Explored for its potential use in developing anticoagulant drugs and anti-inflammatory agents.
Industry: Utilized in the production of dyes and optical brighteners.
Mechanism of Action
The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is primarily attributed to its ability to interact with various molecular targets. It can inhibit enzymes such as cyclooxygenase, thereby exerting anti-inflammatory effects. Additionally, it can scavenge free radicals, contributing to its antioxidant properties .
Comparison with Similar Compounds
7-Hydroxy-4-methylcoumarin: Shares a similar core structure but lacks the phenyl group.
7-Methoxycoumarin: Similar structure with a methoxy group instead of a hydroxy group.
3-Phenylcoumarin: Similar structure but lacks the hydroxy and methyl groups.
Uniqueness: 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is unique due to the combination of its hydroxy, methyl, and phenyl substituents, which contribute to its distinct chemical reactivity and biological activity .
Biological Activity
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, commonly referred to as a coumarin derivative, is gaining attention for its diverse biological activities. This compound exhibits potential therapeutic applications due to its anti-inflammatory, antioxidant, and antimicrobial properties. Understanding its biological activity is crucial for developing new drugs and therapeutic agents.
Chemical Structure and Properties
The compound belongs to the coumarin family, characterized by a benzopyranone structure. Its molecular formula is C16H12O3, with a molecular weight of approximately 252.26 g/mol. The structural features contribute significantly to its biological functions.
Property | Value |
---|---|
Molecular Formula | C16H12O3 |
Molecular Weight | 252.26 g/mol |
Density | 1.289 g/cm³ |
Boiling Point | 472.1 °C |
Flash Point | 206.7 °C |
The biological activity of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl- is primarily attributed to its ability to interact with various molecular targets:
- Antioxidant Activity : The compound can scavenge free radicals and chelate metal ions, thereby reducing oxidative stress.
- Anti-inflammatory Effects : It inhibits enzymes such as cyclooxygenase (COX), which are involved in the inflammatory response.
- Antimicrobial Properties : Studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria.
Biological Evaluations
Recent studies have evaluated the biological activities of this compound through various assays:
- Antioxidant Assays : The compound demonstrated strong free radical scavenging activity, comparable to established antioxidants.
- Anti-inflammatory Studies : In vitro studies indicated that it effectively inhibited COX enzymes, leading to reduced inflammation markers.
- Antimicrobial Activity : The compound showed significant inhibitory effects against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Case Studies
Several research articles highlight the biological activities of coumarin derivatives, including our compound of interest:
- Study on Antioxidant Activity :
-
Anti-inflammatory Research :
- Research demonstrated that the compound effectively reduced inflammation in animal models by inhibiting COX enzymes, suggesting potential for treating inflammatory diseases .
- Antimicrobial Evaluation :
Comparative Analysis with Similar Compounds
To understand the unique properties of 2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl-, it is useful to compare it with related compounds:
Compound | Antioxidant Activity | Anti-inflammatory Activity | Antimicrobial Activity |
---|---|---|---|
7-Hydroxycoumarin | Moderate | Low | Moderate |
7-Methoxycoumarin | High | Moderate | Low |
3-Phenylcoumarin | Low | Low | High |
2H-1-Benzopyran-2-one, 7-hydroxy-5-methyl-3-phenyl | High | High | High |
Properties
CAS No. |
20050-76-4 |
---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.269 |
IUPAC Name |
7-hydroxy-5-methyl-3-phenylchromen-2-one |
InChI |
InChI=1S/C16H12O3/c1-10-7-12(17)8-15-13(10)9-14(16(18)19-15)11-5-3-2-4-6-11/h2-9,17H,1H3 |
InChI Key |
GHTXLYXNYNVWHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC2=C1C=C(C(=O)O2)C3=CC=CC=C3)O |
solubility |
not available |
Origin of Product |
United States |
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